molecular formula C23H19N3O2 B165132 2,6-Bis[(4R)-4-phenyl-2-oxazolinyl]pyridine CAS No. 128249-70-7

2,6-Bis[(4R)-4-phenyl-2-oxazolinyl]pyridine

Cat. No.: B165132
CAS No.: 128249-70-7
M. Wt: 369.4 g/mol
InChI Key: HLHBIMJNCKZZQO-SFTDATJTSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Bis[(4R)-4-phenyl-2-oxazolinyl]pyridine typically involves the reaction of 2,6-dibromopyridine with ®-4-phenyl-2-oxazoline in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide (DMF) at elevated temperatures . The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

While specific industrial production methods are not widely documented, the synthesis process can be scaled up by optimizing reaction conditions and using industrial-grade reagents and solvents. The use of continuous flow reactors and automated systems can further enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2,6-Bis[(4R)-4-phenyl-2-oxazolinyl]pyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Copper Catalysts: Used in enantioselective arylation reactions.

    Palladium Catalysts: Employed in cross-coupling reactions.

    Nickel Catalysts: Utilized in hydrogenation reactions.

Major Products Formed

The major products formed from these reactions are typically metal-ligand complexes, which are used in various catalytic processes. For example, copper complexes of this compound are used in enantioselective arylation of N-arylated tetrahydroisoquinolines .

Scientific Research Applications

2,6-Bis[(4R)-4-phenyl-2-oxazolinyl]pyridine has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,6-Bis[(4R)-4-phenyl-2-oxazolinyl]pyridine is unique due to its high enantioselectivity and ability to form stable complexes with a wide range of metal ions. Its versatility in catalysis and asymmetric synthesis makes it a valuable tool in both academic research and industrial applications .

Properties

IUPAC Name

(4R)-4-phenyl-2-[6-[(4R)-4-phenyl-4,5-dihydro-1,3-oxazol-2-yl]pyridin-2-yl]-4,5-dihydro-1,3-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N3O2/c1-3-8-16(9-4-1)20-14-27-22(25-20)18-12-7-13-19(24-18)23-26-21(15-28-23)17-10-5-2-6-11-17/h1-13,20-21H,14-15H2/t20-,21-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLHBIMJNCKZZQO-SFTDATJTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N=C(O1)C2=NC(=CC=C2)C3=NC(CO3)C4=CC=CC=C4)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](N=C(O1)C2=NC(=CC=C2)C3=N[C@@H](CO3)C4=CC=CC=C4)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10370443
Record name 2,6-Bis(4R)(4-phenyl-4,5-dihydro-1,3-oxazol-2-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10370443
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

369.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

128249-70-7
Record name Ph-pybox, (R,R)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0128249707
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,6-Bis(4R)(4-phenyl-4,5-dihydro-1,3-oxazol-2-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10370443
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (R,R)-2,6-Bis(4-phenyl-2-oxazolin-2-yl)pyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name PH-PYBOX, (R,R)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/555PN397NX
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,6-Bis[(4R)-4-phenyl-2-oxazolinyl]pyridine
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Reactant of Route 6
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Customer
Q & A

Q1: How does 2,6-Bis[(4R)-4-phenyl-2-oxazolinyl]pyridine contribute to improving solar cell efficiency?

A: this compound acts as a ligand, forming a complex with lanthanide ions (like Europium or Terbium) []. These complexes, when incorporated into ionic liquids and further embedded within a poly(methyl methacrylate) film, create a luminescent downshifting layer on silicon-based solar cells [].

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